Target Identity Divergence from Constitutional Isomer rTRD01: VEGFA Inhibition vs. TDP-43 Binding
The compound (CAS 2034429-54-2) is annotated as 'Pyrimidine derivative 5' and classified as a VEGFA inhibitor in the DrugMAP database, with patented indications for blood vessel proliferative disorder, fibrosis, and neurodegenerative disorder [1]. Its constitutional isomer rTRD01 (CAS 1332175-56-0), despite sharing the identical molecular formula C18H21FN4O2 and molecular weight, is a structurally distinct compound—6-(3-(4-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl)pyrazine-2-carboxamide—that binds TDP-43 RRM1/RRM2 domains (Kd = 89.4 ± 0.8 µM) and inhibits the (GGGGCC)4 RNA interaction with an IC50 of ~150 µM, but has no reported VEGFA activity [2]. This represents a complete target-class divergence arising solely from constitutional isomerism.
| Evidence Dimension | Primary biological target |
|---|---|
| Target Compound Data | VEGFA inhibitor (DrugMAP annotation); patented for anti-angiogenic indications [1] |
| Comparator Or Baseline | rTRD01 (CAS 1332175-56-0): TDP-43 RRM1/RRM2 ligand; Kd = 89.4 ± 0.8 µM; IC50 = ~150 µM for (GGGGCC)4 disruption; no VEGFA activity reported [2] |
| Quantified Difference | Orthogonal target engagement: VEGFA pathway (target compound) vs. TDP-43 RNA-binding domain (comparator). No overlap in reported biological activity. |
| Conditions | DrugMAP database annotation (target compound); 15N–1H HSQC NMR and AlphaScreen assay for rTRD01 [1][2] |
Why This Matters
Purchasing the incorrect C18H21FN4O2 isomer would result in a completely irrelevant biological readout; CAS number verification is essential to ensure the VEGFA-targeting chemotype rather than the TDP-43-binding isomer.
- [1] DrugMAP (idrblab.net). Drug Details: Pyrimidine derivative 5. Drug ID: DMNET19. Target: VEGFA (inhibitor). View Source
- [2] François-Moutal L, et al. ACS Chem Biol. 2019 Sep 20;14(9):2006-2013. doi: 10.1021/acschembio.9b00481. PMID: 31241884. PMC6911355. View Source
